Superior Isolated Yield in α-Imidostyrene Synthesis
The target compound 4-chloro-α-phthalimidostyrene (3c) was obtained in 90% isolated yield via reaction of potassium phthalimide with [(E)-2-(4-chlorophenyl)vinyl]diphenylsulfonium triflate in DMSO at room temperature for 12 h (Method B). Under the same reaction conditions, the naphthalimide analog 3a gave only 36% yield, the succinimide analog 3b gave 69%, and the isatin-derived analog 3d gave 62% [1].
| Evidence Dimension | Isolated yield in α-imidostyrene formation |
|---|---|
| Target Compound Data | 90% (potassium phthalimide, Method B) |
| Comparator Or Baseline | 3a (naphthalimide): 36%; 3b (succinimide): 69%; 3d (isatin): 62% |
| Quantified Difference | 2.5× vs. naphthalimide; 1.3× vs. succinimide; 1.45× vs. isatin |
| Conditions | DMSO, rt, 12 h; Method B: direct mixing of 1a and potassium phthalimide |
Why This Matters
Higher yield directly reduces cost per gram and increases throughput, making this compound the most efficient α-imidostyrene building block when procurement for scale-up is planned.
- [1] Yamanaka, H.; Matsuo, J.; Kawana, A.; Mukaiyama, T. New methods for the preparations of 2-arylaziridines, α-imidostyrenes, and allylamines from olefins via diphenylvinylsulfonium triflates. ARKIVOC 2004 (iii), 42-65. View Source
